4-Chloro-thiobenzoic acid hydrazide
Description
4-Chloro-thiobenzoic acid hydrazide is a substituted hydrazide derivative characterized by a benzoyl backbone functionalized with a chlorine atom at the para position and a thio (-S-) group. This compound belongs to the broader class of hydrazides, which are widely studied for their diverse chemical reactivity and biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . The presence of both chloro and thio substituents enhances its electron-withdrawing and nucleophilic characteristics, making it a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H7ClN2S |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
4-chlorobenzenecarbothiohydrazide |
InChI |
InChI=1S/C7H7ClN2S/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) |
InChI Key |
LIEZULYVFSHGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- 4-(Benzenesulfonamido)benzoic Acid Hydrazide (): This compound features a sulfonamide group instead of a thio group. The sulfonamide enhances antimicrobial activity due to its strong electron-withdrawing nature and hydrogen-bonding capacity .
- Pyridinecarboxylic Acid Hydrazides () :
Derivatives like 2-, 3-, and 4-pyridinecarboxylic acid hydrazides replace the benzene ring with a pyridine moiety. The nitrogen in the pyridine ring increases polarity and basicity, altering solubility and interaction with biological targets (e.g., Mycobacterium tuberculosis) . - 2-Furancarboxylic Acid Hydrazide () :
The furan ring introduces conjugated π-electrons, which may influence redox activity. This compound has been used to synthesize Pd complexes with antibacterial properties, suggesting that 4-chloro-thiobenzoic acid hydrazide could similarly coordinate metals for enhanced bioactivity .
Chlorinated Hydrazides
- 4-(4-Chlorophenyl)-2-Hydrazinylthiazole (): This compound combines a thiazole ring with a para-chlorophenyl group.
- The thio group in the target compound might instead favor hydrophobic interactions .
Specialized Modifications
Antimicrobial Activity
- Coumarinyl Acetic Acid Hydrazides () : Exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfonamide derivatives .
- 4-(Benzenesulfonamido)benzoic Acid Hydrazide () : Shows diuretic and anticonvulsant activities, suggesting that this compound may also target ion channels or neurotransmitter receptors .
Comparative Data Table
Key Research Findings and Trends
- Structure-Activity Relationships : Chlorine and sulfur substituents enhance bioactivity by modulating electronic and steric properties. Thio groups improve lipophilicity, while sulfonamides favor hydrogen bonding .
- Synthetic Flexibility : Enzymatic methods () and cyclocondensation () enable diverse functionalization, expanding applications from pharmaceuticals to materials science .
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